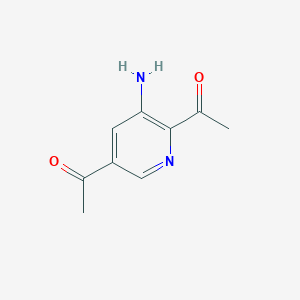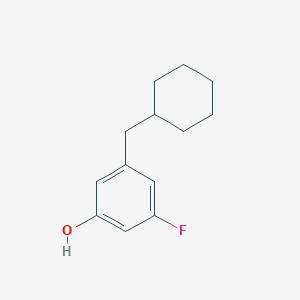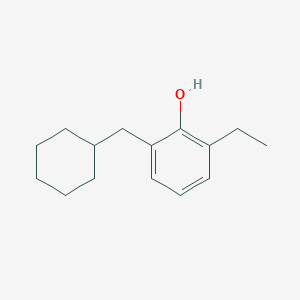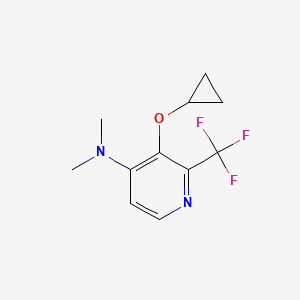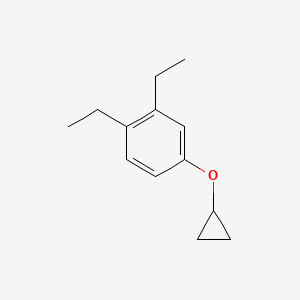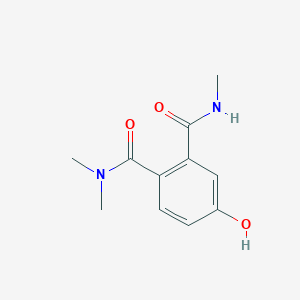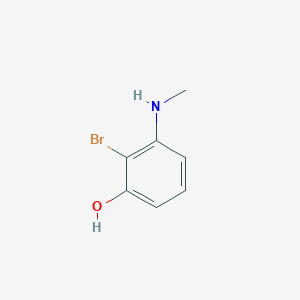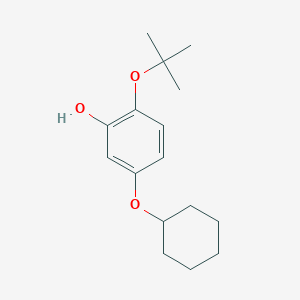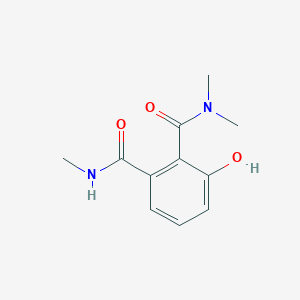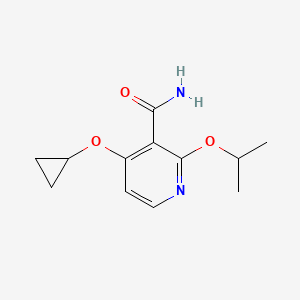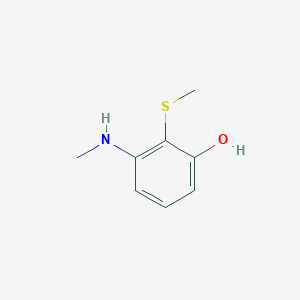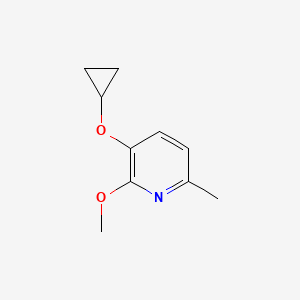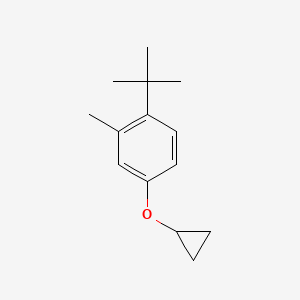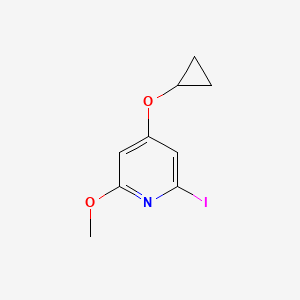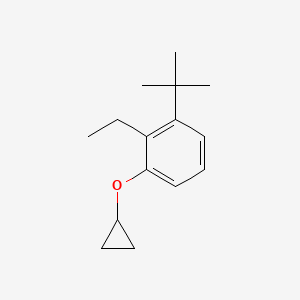
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a benzene ring. It is a colorless to almost colorless liquid at room temperature.
Métodos De Preparación
The synthesis of 1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene, cyclopropanol, and ethylbenzene.
Reaction Conditions: The reaction involves the use of a strong base such as sodium hydride (NaH) to deprotonate cyclopropanol, forming a cyclopropoxide anion. This anion then reacts with tert-butylbenzene under reflux conditions to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield.
Análisis De Reacciones Químicas
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3) to form brominated or nitrated derivatives.
Major Products: The major products formed from these reactions include ketones, alcohols, brominated, and nitrated derivatives
Aplicaciones Científicas De Investigación
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The cyclopropoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity. The ethyl group contributes to the compound’s hydrophobicity, influencing its solubility and membrane permeability .
Comparación Con Compuestos Similares
1-Tert-butyl-3-cyclopropoxy-2-ethylbenzene can be compared with similar compounds such as:
1-Tert-butyl-3-ethylbenzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
1-Tert-butyl-2-cyclopropoxy-3-ethylbenzene: This isomer has the cyclopropoxy group in a different position, which can affect its chemical properties and reactivity.
1-Tert-butyl-3-ethoxybenzene: This compound has an ethoxy group instead of a cyclopropoxy group, which can influence its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-tert-butyl-3-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-12-13(15(2,3)4)7-6-8-14(12)16-11-9-10-11/h6-8,11H,5,9-10H2,1-4H3 |
Clave InChI |
DQRWLNCWIPAMRG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


